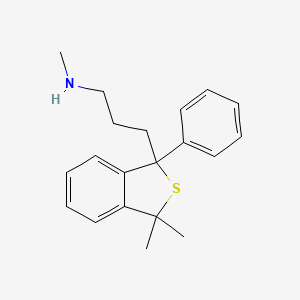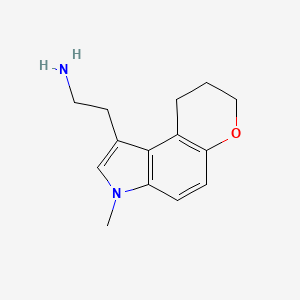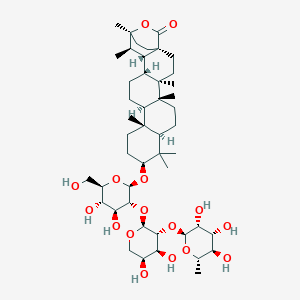
Acide 1,3-thiazinane-2-carboxylique
Vue d'ensemble
Description
1,3-Thiazinane-2-carboxylic acid is a heterocyclic organic compound containing a six-membered ring with both nitrogen and sulfur atoms.
Applications De Recherche Scientifique
1,3-Thiazinane-2-carboxylic acid has several scientific research applications:
Mécanisme D'action
Mode of Action
The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity. This binding can lead to conformational changes in the enzyme structure, reducing its ability to catalyze reactions. The inhibition of these enzymes can disrupt normal cellular functions, leading to therapeutic effects in disease conditions .
Biochemical Pathways
1,3-Thiazinane-2-carboxylic acid affects several biochemical pathways, particularly those involving protein metabolism and signal transduction. By inhibiting key enzymes, the compound can alter the downstream effects of these pathways, potentially leading to reduced cell proliferation, induction of apoptosis, or modulation of immune responses .
Pharmacokinetics
The compound’s stability and solubility can impact its absorption and overall bioavailability .
Result of Action
At the molecular level, the inhibition of target enzymes by 1,3-Thiazinane-2-carboxylic acid can lead to decreased protein synthesis and altered cell signaling. These changes can result in reduced cell growth and proliferation, making the compound potentially useful in treating conditions like cancer or inflammatory diseases . At the cellular level, these effects can manifest as apoptosis or cell cycle arrest.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of 1,3-Thiazinane-2-carboxylic acid. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its activity .
Analyse Biochimique
Biochemical Properties
1,3-Thiazinane-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the formation of thiazinane carboxylic acids through reactions with aldehydes. It interacts with enzymes such as homocysteine thiolactone and formaldehyde, forming stable adducts . These interactions are crucial in understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
1,3-Thiazinane-2-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to form in vivo in humans, indicating its potential impact on human health . The compound’s reactivity with aldehydes suggests it may play a role in modulating cellular responses to oxidative stress and other metabolic processes.
Molecular Mechanism
The molecular mechanism of 1,3-Thiazinane-2-carboxylic acid involves its interaction with biomolecules such as homocysteine and formaldehyde. These interactions lead to the formation of stable thiazinane carboxylic acids, which can influence enzyme activity and gene expression . The compound’s ability to form adducts with aldehydes highlights its potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, 1,3-Thiazinane-2-carboxylic acid has shown stability under specific conditions, such as in the presence of inert atmospheres and at low temperatures . Over time, the compound’s effects on cellular function can vary, with potential degradation products influencing long-term cellular responses. Studies have demonstrated its formation in human urine, indicating its persistence and potential long-term effects .
Dosage Effects in Animal Models
The effects of 1,3-Thiazinane-2-carboxylic acid in animal models vary with dosage. At lower doses, the compound may exhibit beneficial effects on metabolic pathways, while higher doses could lead to toxic or adverse effects. Studies have shown that a significant portion of the administered dose is excreted in urine, highlighting the compound’s metabolic processing and potential toxicity at elevated levels .
Metabolic Pathways
1,3-Thiazinane-2-carboxylic acid is involved in metabolic pathways that include interactions with enzymes such as homocysteine thiolactone and formaldehyde . These interactions lead to the formation of thiazinane carboxylic acids, which can influence metabolic flux and metabolite levels. The compound’s role in these pathways underscores its potential impact on cellular metabolism and health.
Transport and Distribution
Within cells and tissues, 1,3-Thiazinane-2-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and function . The compound’s distribution patterns are crucial for understanding its therapeutic potential and toxicity.
Subcellular Localization
1,3-Thiazinane-2-carboxylic acid’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . Understanding its localization is essential for elucidating its role in cellular processes and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Thiazinane-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of homocysteine with formaldehyde in an aqueous environment, leading to the formation of substituted thiazinane carboxylic acids . Another method includes the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide and a few drops of piperidine as a catalyst .
Industrial Production Methods
While specific industrial production methods for 1,3-thiazinane-2-carboxylic acid are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Thiazinane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiazinane derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Thiazinane-4-carboxylic acid: Another isomer with similar chemical properties but different biological activities.
1,2-Thiazinane-6-carboxylate:
1,4-Thiazinane-3-carboxylic acid:
Uniqueness
1,3-Thiazinane-2-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1,3-thiazinane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-6-2-1-3-9-4/h4,6H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESZQYHPXVRLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999583 | |
| Record name | 1,3-Thiazinane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78233-48-4 | |
| Record name | 1,3-Thiazine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078233484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Thiazinane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1219391.png)



